1-Bromo-7-chloroisoquinoline
Overview
Description
1-Bromo-7-chloroisoquinoline is a chemical compound with the molecular formula C9H5BrClN . It is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of 1-Bromo-7-chloroisoquinoline consists of a bromine atom and a chlorine atom attached to an isoquinoline ring . The InChI key for this compound is OOPNOHVOHJARSZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Bromo-7-chloroisoquinoline has a molecular weight of 242.50 g/mol . It has a complexity of 165 and a topological polar surface area of 12.9 Ų . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .Scientific Research Applications
Synthesis and Reactions
1-Bromo-7-chloroisoquinoline and its derivatives play a significant role in various synthesis and reaction mechanisms:
- Reactions Involving Halogenated Isoquinolines : Studies show that halogenated isoquinolines, including bromo- and chloroisoquinolines, react in liquid ammonia with amide and thiomethoxide ions, following S RN 1 mechanisms or σ complex formations (Zoltewicz & Oestreich, 1991).
- Synthesis of Chloro Compounds : Pyridine hydrochloride has been used to efficiently synthesize chloro compounds from corresponding bromo derivatives in quinoline series, including transforming 7-bromo-8-hydroxyquinoline to 7-chloro-8-hydroxyquinoline (Mongin et al., 1996).
Pharmaceutical Research
1-Bromo-7-chloroisoquinoline derivatives are also significant in pharmaceutical research:
- Casein Kinase I Inhibition : N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, a synthesized isoquinolinesulfonamide compound, was found to be a potent inhibitor of casein kinase I, a crucial enzyme in biological reactions (Chijiwa et al., 1989).
- Anti-Coccidial Drug Synthesis : Halofuginone hydrobromide, an effective drug against Eimeria in poultry, is synthesized from a compound related to 1-bromo-7-chloroisoquinoline (Zhang, Yao, & Liu, 2017).
Chemical Analysis and Characterization
The properties and behavior of 1-bromo-7-chloroisoquinoline derivatives are also explored through various analytical methods:
- Vibrational Spectroscopy : Fourier transform infrared (FTIR) and FT-Raman spectra of 7-bromo-5-chloro-8-hydroxyquinoline were measured to analyze its vibrational modes and structural parameters (Arjunan et al., 2009).
properties
IUPAC Name |
1-bromo-7-chloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPNOHVOHJARSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742631 | |
Record name | 1-Bromo-7-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-7-chloroisoquinoline | |
CAS RN |
1196155-73-3 | |
Record name | Isoquinoline, 1-bromo-7-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196155-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-7-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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